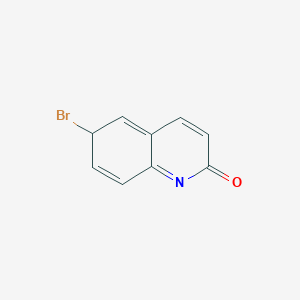

6-bromo-6H-quinolin-2-one

Description

Contextualization within Modern Quinolinone Chemistry and its Significance

The quinolinone scaffold is a prominent heterocyclic framework consisting of a benzene (B151609) ring fused to a pyridinone ring. This structural motif is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a wide array of biological targets. orientjchem.orgresearchgate.net Quinolinone derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antibacterial, antimalarial, anti-inflammatory, and antiviral properties. researchgate.netrsc.orgmdpi.com

Within this important class of compounds, 6-bromoquinolin-2(1H)-one serves as a key intermediate and a valuable building block. The presence of the bromine atom at the 6-position is of particular significance for several reasons. It provides a reactive handle for further molecular diversification, most notably through metal-catalyzed cross-coupling reactions. mdpi.comresearchgate.net This allows chemists to readily introduce a variety of substituents (aryl, alkyl, alkynyl groups, etc.) onto the quinolinone core, creating libraries of novel compounds for drug discovery and materials science. mdpi.comvulcanchem.com Furthermore, the electronic properties imparted by the bromine atom can modulate the biological activity of the parent molecule. beilstein-journals.org

Historical Development of Brominated Quinolinone Synthesis and Reactivity Studies

The synthesis of quinoline (B57606) derivatives has a rich history, with foundational methods like the Skraup synthesis (1880) and the Doebner-Miller reaction (1887) providing early access to the core structure. rsc.orgijpsjournal.com The specific synthesis of quinolin-2(1H)-ones often involves cyclization strategies. One of the most relevant historical methods is the Knorr synthesis, which involves the condensation of a β-keto ester with an aniline (B41778), followed by cyclization. researchgate.netthieme-connect.com For 6-bromoquinolin-2(1H)-one, this typically employs 4-bromoaniline (B143363) as the starting material. researchgate.netthieme-connect.com

Early research into the reactivity of brominated quinolinones focused on their utility as synthetic intermediates. The development of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, revolutionized the use of halo-aromatics like 6-bromoquinolin-2(1H)-one. researchgate.netmdpi.com These reactions provide a powerful and versatile toolkit for forming new carbon-carbon and carbon-heteroatom bonds at the C6-position, a strategy that continues to be heavily utilized. mdpi.comvulcanchem.com For instance, studies have demonstrated the conversion of the bromo-substituent into chloro or methoxy (B1213986) groups and its use in coupling with various amines. jst.go.jp

Current Research Frontiers and Unaddressed Challenges Pertaining to 6-Bromo-6H-quinolin-2-one

Current research continues to leverage 6-bromoquinolin-2(1H)-one as a pivotal precursor for complex molecules with potential therapeutic applications. A major frontier is its use in the synthesis of targeted enzyme inhibitors and receptor antagonists. For example, it has been used as a starting material to create novel antagonists for the metabotropic glutamate (B1630785) receptor 1 (mGluR1), which are being investigated for the treatment of neuropathic pain. jst.go.jp It is also a key intermediate in the synthesis of inhibitors for cholinesterases, which are targets in Alzheimer's disease research. mdpi.com

Despite significant progress, several challenges remain. A primary challenge is achieving regioselectivity in the functionalization of the quinolinone ring system. mdpi.comrsc.org While the bromine at C6 directs many reactions, developing methods for selective functionalization at other positions in the presence of the C6-bromo group remains an active area of research. mdpi.com Another challenge lies in developing more sustainable and efficient synthetic protocols ("green chemistry") that avoid harsh reagents, toxic solvents, and costly catalysts, which are often used in traditional quinoline syntheses. ijpsjournal.comacs.org Furthermore, while the reactivity of the C-Br bond is well-exploited, exploring domino or tandem reactions that construct multiple bonds in a single operation from 6-bromoquinolin-2(1H)-one is a frontier for enhancing synthetic efficiency. acs.org

Physicochemical and Spectroscopic Data

Below are tables detailing the known properties of 6-bromoquinolin-2(1H)-one.

Table 1: Physicochemical Properties of 6-bromoquinolin-2(1H)-one

| Property | Value | Source(s) |

| IUPAC Name | 6-bromo-1H-quinolin-2-one | nih.gov |

| CAS Number | 1810-66-8 | nih.gov |

| Molecular Formula | C₉H₆BrNO | nih.gov |

| Molecular Weight | 224.05 g/mol | nih.gov |

| Monoisotopic Mass | 222.96328 Da | nih.gov |

| Appearance | White to orange to green powder/crystal | chemicalbook.com |

| Melting Point | 131-132 °C | chemicalbook.com |

Table 2: Spectroscopic Data for 6-bromoquinolin-2(1H)-one

| Spectroscopy Type | Data | Source(s) |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 11.85 (s, 1H), 7.92 (s, 1H), 7.88 (d, J = 9.6 Hz, 1H), 7.64 (d, J = 10.9 Hz, 1H), 7.26 (d, J = 8.8 Hz, 1H), 6.55 (d, J = 9.6 Hz, 1H) | rsc.org |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H6BrNO |

|---|---|

Molecular Weight |

224.05 g/mol |

IUPAC Name |

6-bromo-6H-quinolin-2-one |

InChI |

InChI=1S/C9H6BrNO/c10-7-2-3-8-6(5-7)1-4-9(12)11-8/h1-5,7H |

InChI Key |

XSYGGDJHORGXRF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NC(=O)C=CC2=CC1Br |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches for 6 Bromo 6h Quinolin 2 One and Its Direct Precursors

De Novo Synthesis Routes to the 6-Bromo-6H-quinolin-2-one Core

De novo synthesis involves the construction of the bicyclic quinolinone ring system from simpler, non-cyclic starting materials. For this compound, these routes invariably utilize a precursor already containing the bromine atom, most commonly 4-bromoaniline (B143363). This ensures the unambiguous placement of the halogen at the desired position in the final heterocyclic product.

Multi-Step Cyclocondensation Reactions

Cyclocondensation reactions are cornerstone strategies for the synthesis of quinolines and quinolinones, involving the formation of the heterocyclic ring through a sequence of condensation and cyclization steps.

The Friedländer synthesis is a classical method for constructing quinolines, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. wikipedia.orgorganic-chemistry.org The reaction can be catalyzed by acids or bases. wikipedia.org For the specific synthesis of this compound, a modified Friedländer approach would theoretically start with a 2-amino-5-bromobenzaldehyde (B112427) or a related ketone. This precursor would then be reacted with a compound like ethyl acetate or malonic ester under catalytic conditions to form the pyridinone ring.

The reaction mechanism typically proceeds via an initial aldol condensation or Schiff base formation, followed by an intramolecular cyclization and dehydration to yield the quinoline (B57606) ring system. wikipedia.org A variety of catalysts, including Lewis acids like neodymium(III) nitrate and indium(III) triflate, as well as iodine and p-toluenesulfonic acid, have been employed to promote the reaction and improve yields. wikipedia.orgorganic-chemistry.orgrsc.org However, one-pot variations of the Friedländer synthesis that involve the in situ reduction of an ortho-nitro group to the required amine can be challenging for bromo-substituted substrates, as the bromo group may be sensitive to the reduction conditions. organic-chemistry.org

The Gould-Jacobs reaction is a highly effective method for preparing 4-hydroxyquinoline derivatives, which are tautomers of quinolones. wikipedia.orgdbpedia.org The process begins with the condensation of an aniline (B41778) with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate (DEEM), to form an anilidomethylenemalonate intermediate. This is followed by a thermal cyclization to construct the 4-hydroxy-3-carboalkoxyquinoline, which can be subsequently saponified and decarboxylated. wikipedia.orgresearchgate.net

This pathway has been successfully applied to the synthesis of precursors for this compound, starting from 4-bromoaniline. In a common variation, 4-bromoaniline is reacted with Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione), a cyclic malonic acid equivalent, often in the presence of triethyl orthoformate. atlantis-press.comresearchgate.net This reaction forms the key intermediate, 5-(((4-bromophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione. atlantis-press.comresearchgate.net The subsequent step involves a high-temperature thermal cyclization, typically carried out in a high-boiling solvent such as diphenyl ether (Ph₂O), which yields 6-bromoquinolin-4-ol (which exists in tautomeric equilibrium with 6-bromo-4-hydroxy-1H-quinolin-2-one). atlantis-press.comchemicalbook.com

| Reactant 1 | Reactant 2 | Cyclization Conditions | Product | Yield (%) | Reference |

| 4-Bromoaniline | Meldrum's acid / Triethyl orthoformate | Diphenyl ether (Ph₂O), 190-250 °C | 6-Bromoquinolin-4-ol | 59.9 | atlantis-press.comresearchgate.net |

| 4-Bromoaniline | Meldrum's acid | Eaton's Reagent, 70 °C | 6-Bromo-4-hydroxyquinolin-2(1H)-one | Not specified | chemicalbook.com |

| 4-Bromoaniline | Diethyl ethoxymethylenemalonate | Diphenyl ether | Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate | Not specified | wikipedia.org |

This table summarizes representative conditions for the Gould-Jacobs pathway to the 6-bromo-4-hydroxyquinoline core.

The Conrad-Limpach synthesis provides another robust route to 4-hydroxyquinolines through the condensation of anilines with β-ketoesters. wikipedia.orgsynarchive.com The reaction conditions determine the regiochemical outcome. Lower temperatures favor the formation of a β-aminoacrylate (kinetic product), which upon heating cyclizes to a 4-quinolone. A well-known variation is the Knorr quinoline synthesis, which has been specifically optimized for the preparation of 6-bromo-4-methylquinolin-2(1H)-one. researchgate.netpasteur.fr In this procedure, 4-bromoaniline is condensed with a β-keto ester like ethyl acetoacetate. researchgate.netpasteur.fr The resulting anilide intermediate is then cyclized, typically in the presence of a strong acid like sulfuric acid or polyphosphoric acid (PPA), to yield the target quinolinone. chemicalbook.comresearchgate.net

| Reactant 1 | Reactant 2 | Cyclization Catalyst | Product | Overall Yield (%) | Reference |

| 4-Bromoaniline | Ethyl acetoacetate | H₂SO₄ | 6-Bromo-4-methylquinolin-2(1H)-one | 48 (three steps) | researchgate.netpasteur.fr |

| 4'-Bromoacetoacetanilide | Polyphosphoric acid (PPA) | PPA | 6-Bromo-4-hydroxyquinolin-2(1H)-one | 100 | chemicalbook.com |

This table presents examples of the Conrad-Limpach/Knorr synthesis for producing 6-bromoquinolin-2-one derivatives.

The Doebner-Miller reaction is a method for synthesizing quinolines by reacting an aniline with α,β-unsaturated carbonyl compounds under acidic conditions. wikipedia.orgsynarchive.com This approach is an extension of the Skraup synthesis. nih.gov To produce a 6-bromoquinoline (B19933) derivative, 4-bromoaniline would be treated with an α,β-unsaturated aldehyde or ketone, such as acrolein or methyl vinyl ketone. The reaction typically involves a 1,4-Michael addition of the aniline, followed by acid-catalyzed cyclization and dehydrogenation to furnish the aromatic quinoline ring. wikipedia.org While highly effective for quinoline synthesis, this method is less direct for preparing quinolin-2-ones, which require an oxygen function at the C2 position.

One-Pot Reaction Sequences for Enhanced Efficiency

To improve efficiency, reduce waste, and simplify procedures, one-pot syntheses have been developed for quinolinone scaffolds. rsc.orgnih.gov These strategies involve combining multiple reaction steps in a single vessel without isolating intermediates. Such approaches often rely on multicomponent reactions (MCRs) where three or more starting materials react sequentially to form the final product. rsc.org

For instance, a divergent one-pot synthesis for polysubstituted quinolin-2(1H)-ones has been developed via a sequential Ugi/Knoevenagel condensation/hydrolysis pathway. rsc.org While not specifically demonstrated for the 6-bromo derivative, this strategy could theoretically be adapted by using a 2-amino-5-bromobenzaldehyde as one of the components. Other one-pot methods leverage palladium-catalyzed cascade reactions, such as tandem amination and aldol condensation sequences, to build the quinolinone core. nih.gov The development of a one-pot Friedländer synthesis has also been reported, which combines the reduction of an o-nitroarylcarbonyl compound and the subsequent cyclocondensation in a single process. organic-chemistry.org These methods offer significant advantages in terms of operational simplicity and time savings, representing a modern approach to the synthesis of complex heterocyclic structures like this compound.

Regioselective Bromination Methodologies for Quinolinone Scaffolds

An alternative to de novo synthesis is the direct, regioselective bromination of a pre-formed quinolin-2-one core. This late-stage functionalization approach is contingent on controlling the position of electrophilic attack on the bicyclic ring system. In the quinolin-2-one scaffold, the carbocyclic (benzene) ring is activated towards electrophilic aromatic substitution by the electron-donating effect of the nitrogen atom's lone pair. This directing effect is most pronounced at the C6 (para) and C8 (ortho) positions.

The C6 position is often favored for substitution due to reduced steric hindrance compared to the C8 position. The reaction is typically performed using an electrophilic bromine source, such as molecular bromine (Br₂) or N-Bromosuccinimide (NBS), often in the presence of a catalyst or in a suitable solvent system that promotes the desired regioselectivity.

| Brominating Agent | Catalyst / Solvent | Key Features |

| N-Bromosuccinimide (NBS) | Acetonitrile, Sulfuric Acid | Mild and selective reagent, often used to avoid over-bromination. |

| Molecular Bromine (Br₂) | Acetic Acid, Lewis Acids (e.g., FeCl₃) | Highly reactive; catalyst is often required to enhance electrophilicity and control selectivity. |

| Tetrabutylammonium tribromide (TBATB) | Dichloromethane | A mild, solid bromine source that allows for slow release of Br₂, enhancing regioselectivity. nih.gov |

This table outlines common reagents and conditions for the regioselective bromination of activated aromatic rings, applicable to the quinolinone scaffold.

Careful control of reaction conditions, including temperature and reaction time, is crucial to ensure high selectivity for the C6 position and to prevent the formation of di- or tri-brominated byproducts.

Electrophilic Aromatic Bromination Techniques (e.g., NBS-mediated)

Electrophilic aromatic substitution is a cornerstone of arene functionalization and is frequently employed for the synthesis of bromoquinolines. N-Bromosuccinimide (NBS) is a widely used reagent for this purpose due to its ease of handling and milder reaction conditions compared to molecular bromine. The reaction typically involves treating a quinoline precursor with NBS in a suitable solvent. The regioselectivity of the bromination is dictated by the directing effects of the substituents already present on the quinoline ring. For instance, the synthesis of functionalized bromoquinolines can be achieved through a cascade reaction involving the dehydrogenation of tetrahydroquinolines using NBS, which acts as both an electrophile and an oxidant. This method proceeds under metal-free conditions and demonstrates good functional group tolerance.

In a typical procedure, the substrate is dissolved in a solvent like acetonitrile, and NBS is added portion-wise at a controlled temperature. The presence of a catalytic amount of acid can sometimes facilitate the reaction by activating the NBS reagent.

Metal-Free Halogenation Protocols

Driven by the principles of green chemistry, metal-free halogenation protocols have gained prominence. These methods avoid the use of potentially toxic and expensive metal catalysts. An operationally simple and efficient protocol for the regioselective halogenation of 8-substituted quinolines has been developed using trihaloisocyanuric acids as the halogen source. These reactions can proceed at room temperature under air, offering an economical and environmentally benign route to halogenated quinolines. Another effective metal-free method involves the use of N-halosuccinimides (such as NBS) in an aqueous medium, which allows for the C5-selective halogenation of certain quinoline derivatives without the need for additional oxidants or additives.

Direct Bromination of Precursor Quinolinones

The direct bromination of the quinolin-2-one scaffold is a straightforward method to introduce the bromine atom. The position of bromination is influenced by the reaction conditions and the substitution pattern of the quinolinone ring. For the parent quinolin-2(1H)-one, treatment with bromine in acetic acid can yield 6-bromo-2-hydroxyquinoline (the tautomeric form of this compound). Another system, employing potassium bromate (KBrO₃) and hydrobromic acid (HBr), has been shown to effectively brominate fluorinated quinolin-2(1H)-ones. In cases where position 6 is unsubstituted, the bromine atom is introduced at this site to form the 6-bromo derivative.

| Method Category | Reagents & Conditions | Substrate Example | Product | Key Features |

| NBS-Mediated Bromination | NBS, Acetonitrile, 0 °C to rt | Acetanilide | 4'-Bromoacetanilide | Mild conditions, good yields. |

| Metal-Free Halogenation | Trihaloisocyanuric acid, Air, rt | 8-Substituted quinolines | C5-Halogenated quinolines | Operationally simple, atom economical. mdpi.comresearchgate.net |

| Direct Bromination | Br₂, Acetic Acid | 2-Hydroxyquinoline (B72897) | 6-Bromo-2-hydroxyquinoline | Direct, classical method. |

| Direct Bromination | KBrO₃ / HBr system | Fluorinated quinolin-2(1H)-ones | 6-Bromo- or 3,6-dibromo derivatives | Effective for substituted systems. nih.gov |

Functionalization and Derivatization from this compound

The this compound molecule is a valuable intermediate, offering multiple sites for further chemical modification. The nitrogen atom of the lactam, the carbonyl group, and the bromine-substituted carbon atom on the benzene (B151609) ring all serve as handles for derivatization.

N-Substitution Reactions (e.g., N-Alkylation, N-Acylation)

The nitrogen atom within the quinolin-2-one ring is part of a lactam (a cyclic amide) and can undergo substitution reactions.

N-Alkylation: This reaction involves the introduction of an alkyl group onto the nitrogen atom. It is typically carried out by treating the 6-bromoquinolin-2-one with an alkyl halide in the presence of a base. Common bases include potassium carbonate or cesium carbonate in a polar aprotic solvent like DMF. The choice of base and reaction conditions can be crucial for achieving high yields and preventing side reactions. The formation of the N-alkylation product can be confirmed by spectroscopic methods, such as NMR, where the appearance of signals corresponding to the new alkyl group is observed.

N-Acylation: The introduction of an acyl group at the nitrogen position can be achieved using acylating agents such as acid chlorides or anhydrides. This reaction modifies the electronic properties of the quinolinone ring. N-acylation has been studied as a method to reduce the LUMO energy levels of polymers containing lactam units, which can be an applicable concept for modifying the properties of this compound.

Modifications at the Carbonyl Moiety

The carbonyl group at the C2 position is another site for chemical transformation. Two key modifications include conversion to a thio- or seleno-carbonyl and conversion to a reactive chloro group.

Thionation/Selenation: The oxygen of the carbonyl group can be replaced with sulfur or selenium. Thionation is commonly achieved using reagents like Lawesson's reagent or by treating quinoline N-oxides with thiourea. Similarly, selones can be synthesized by treating specific precursors with elemental selenium. These transformations are valuable for creating analogues with different electronic and biological properties.

Conversion to 2-Chloroquinoline: A pivotal reaction for further functionalization is the conversion of the C2-carbonyl into a 2-chloro group. This is typically accomplished by treating the quinolin-2-one with a chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). The resulting 6-bromo-2-chloroquinoline (B23617) is a highly versatile intermediate, as the chlorine atom at the 2-position is susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functionalities.

Side-Chain Elaboration Strategies

The bromine atom at the C6 position is an excellent handle for introducing molecular diversity through cross-coupling reactions. This is one of the most powerful strategies for elaborating the quinoline scaffold.

Palladium-Catalyzed Cross-Coupling:

Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the 6-bromoquinolinone with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. It is widely used to synthesize biaryl compounds and introduce various alkyl or aryl side chains.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the C6 position and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. This method is instrumental in synthesizing arylalkynes. Studies have shown that Sonogashira coupling can occur regioselectively at the C6-position of polybromoquinolines.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond, coupling the 6-bromoquinolinone with a primary or secondary amine. This provides a direct route to 6-aminoquinoline derivatives. Selective amination of an aryl bromide in the presence of other reactive sites, such as a heteroaryl chloride, has been successfully demonstrated. nih.govresearchgate.net

| Functionalization Type | Reaction | Reagents & Conditions | Resulting Structure |

| N-Substitution | N-Alkylation | Alkyl halide, K₂CO₃, DMF | N-Alkyl-6-bromoquinolin-2-one |

| Carbonyl Modification | Conversion to Chloro | POCl₃ or PCl₅, heat | 6-Bromo-2-chloroquinoline |

| Carbonyl Modification | Thionation | Lawesson's Reagent or Thiourea | 6-Bromoquinoline-2(1H)-thione |

| Side-Chain Elaboration | Suzuki Coupling | Arylboronic acid, Pd catalyst, base | 6-Aryl-quinolin-2-one |

| Side-Chain Elaboration | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | 6-Alkynyl-quinolin-2-one |

| Side-Chain Elaboration | Buchwald-Hartwig | Amine, Pd catalyst, base | 6-Amino-quinolin-2-one |

Advanced Catalytic Approaches in this compound Synthesis

Catalysis is fundamental to the efficient construction of complex molecules like this compound. Advanced catalytic systems, including those based on transition metals, organocatalysts, and enzymes, offer unique advantages in terms of yield, selectivity, and reaction conditions.

Transition metals, particularly palladium, have become indispensable in the synthesis of quinolin-2-one derivatives. Palladium-catalyzed reactions are valued for their mild conditions and high tolerance for various functional groups. nih.gov

One prominent strategy involves the palladium(0)-mediated Ullmann cross-coupling reaction. nih.gov This approach can be utilized to couple a 1-bromo-2-nitroarene with a β-halo-ester. The resulting β-nitroaryl-ester intermediate can then undergo reductive cyclization, often using hydrogen gas with a palladium on carbon (Pd/C) catalyst, to yield the final quinolin-2(1H)-one structure. nih.govacs.org

Another powerful palladium-catalyzed method is the Heck coupling reaction. For instance, 2-iodoanilines can be coupled with acrylic acid using a palladium catalyst supported on nickel ferrite. This heterogeneous and recyclable catalyst system facilitates the formation of a cinnamate intermediate, which subsequently cyclizes to the quinolin-2(1H)-one. nih.gov Similarly, Heck coupling of iodo derivatives of methoxylated pivaloylaminobenzenes with methyl acrylate, using Pd(OAc)₂, yields cinnamate intermediates that cyclize to quinolin-2(1H)-ones in an acidic medium. nih.gov

Palladium catalysts also enable oxidative cyclization reactions. The annulation of o-vinylanilines with alkynes in the presence of a palladium catalyst and molecular oxygen as the oxidant provides an efficient route to construct substituted quinolines. organic-chemistry.org This process involves intermolecular amination of the alkyne, insertion of the olefin, and subsequent oxidative cleavage of a carbon-carbon bond. organic-chemistry.org

The following table summarizes various palladium-catalyzed reactions for the synthesis of the quinolin-2-one core.

| Reaction Type | Catalyst System | Reactants | Key Features |

| Ullmann Coupling & Reductive Cyclization | Pd(0) for coupling; Pd/C, H₂ for cyclization | 1-bromo-2-nitroarenes, β-halo-esters | Two-step, effective procedure. nih.govacs.org |

| Heck Coupling & Cyclization | Pd(OAc)₂ or Pd on NiFe₂O₄ | 2-haloanilines, acrylates/acrylic acid | Can utilize heterogeneous, recyclable catalysts. nih.gov |

| Oxidative Annulation | PdCl₂, PPh₃, Cu(TFA)₂, O₂ | o-Alkenylanilines, Alkynes | Uses molecular oxygen as a green oxidant. organic-chemistry.org |

| Site-Selective Cross-Coupling | Palladium catalyst | 3-bromo-4-trifloxy-quinolin-2(1H)-one | Allows for diversification of the quinolinone scaffold. acs.org |

Organocatalysis , which uses small organic molecules to accelerate reactions, presents a metal-free alternative for heterocyclic synthesis. While specific applications to this compound are emerging, the principles have been demonstrated in related structures. For example, bifunctional thiourea catalysts have been used for stereoselective glycosylation reactions, showcasing the potential for precise control in complex syntheses. chiba-u.jp The development of organocatalytic systems, such as those using L-proline or triethanolamine, for the synthesis of related quinazolinones suggests that similar strategies could be adapted for quinolin-2-one synthesis. frontiersin.org

Biocatalysis offers a highly sustainable and selective approach, leveraging enzymes to perform chemical transformations under mild conditions. nih.govresearchgate.net Monoamine oxidase (MAO-N) enzymes, available as whole-cell or purified biocatalysts, have been shown to effectively catalyze the oxidative aromatization of 1,2,3,4-tetrahydroquinolines (THQs) to the corresponding quinoline derivatives. nih.govresearchgate.net This enzymatic approach avoids the need for harsh oxidants and high temperatures.

Another biocatalytic strategy employs horseradish peroxidase (HRP) for the synthesis of 2-quinolone compounds from N-cyclopropyl-N-alkylanilines. researchgate.net This reaction proceeds through an HRP-catalyzed annulation/aromatization, followed by a metal-mediated oxidation step. researchgate.net These enzymatic methods highlight the potential of biocatalysis to construct the core quinoline and quinolone scaffolds in an environmentally friendly manner. nih.govresearchgate.net

| Catalytic System | Enzyme/Catalyst | Substrate Type | Product | Key Features |

| Biocatalysis | Monoamine Oxidase (MAO-N) | 1,2,3,4-Tetrahydroquinolines | Quinolines | Oxidative aromatization under mild, aqueous conditions. nih.govresearchgate.net |

| Chemo-enzymatic | Horseradish Peroxidase (HRP) / Fe | N-cyclopropyl-N-alkylanilines | 2-Quinolones | HRP-catalyzed annulation followed by Fe-mediated oxidation. researchgate.net |

Green Chemistry Principles in the Synthesis of this compound

Green chemistry aims to reduce the environmental impact of chemical processes. Key principles include the use of safer solvents, energy efficiency, and the development of catalytic and waste-minimizing reactions.

One of the most significant green advancements is the replacement of volatile organic solvents with water or the elimination of solvents altogether. An environmentally benign methodology has been developed for the aqueous synthesis of various functionalized quinolin-2(1H)-ones at ambient temperature. researchgate.netcapes.gov.bracs.org This protocol operates without any base, features short reaction times (1-8 minutes), has a wide substrate scope, and allows for the reuse of the aqueous medium. researchgate.netcapes.gov.brfigshare.com The products often crystallize directly from the reaction mixture, simplifying purification to simple filtration. researchgate.net

Solvent-free syntheses have also been reported. For example, the Friedländer synthesis of quinoline derivatives can be effectively catalyzed by Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) under solvent-free conditions, providing high yields. uss.cl Catalyst-free protocols for synthesizing related heterocycles in water at room temperature further underscore the trend towards greener reaction media. nih.gov

The use of alternative energy sources like microwaves and light can dramatically accelerate reaction rates, often leading to higher yields and cleaner product profiles compared to conventional heating.

Microwave-assisted synthesis has been successfully applied to produce quinolin-2(1H)-ones. A transition-metal-free method involves the K₂CO₃-promoted radical cyclization of N-aryl-β-bromo-α,β-unsaturated amides in dimethylformamide under microwave irradiation, which provides the target lactams in high yields. nih.gov Microwave irradiation has been shown to be superior to conventional heating, significantly reducing reaction times from hours to minutes. rsc.orgmdpi.com For instance, the synthesis of polyhydroquinoline derivatives via a four-component Hantzsch condensation can be performed under solvent-free, microwave-assisted conditions using nickel nanoparticles as a catalyst. mdpi.com

While photochemical-assisted syntheses for the quinolin-2-one core are less common, the principles of using light to enable specific transformations represent an ongoing area of research in green chemistry.

| Energy Source | Reaction Type | Catalyst/Promoter | Reaction Time | Key Advantage |

| Microwave | Radical Cyclization | K₂CO₃ | 30 min | Transition-metal-free, rapid synthesis. nih.gov |

| Microwave | Hantzsch Condensation | Nickel Nanoparticles | Short | Solvent-free, excellent yields. mdpi.com |

| Microwave | Povarov Reaction | p-sulfonic acid calix acs.orgarene | 20-25 min | Neat conditions, moderate-to-good yields. rsc.org |

Developing catalyst-free reactions or employing catalysts that can be easily recovered and reused are central tenets of green chemistry. As mentioned, an aqueous, base-free synthesis of quinolin-2(1H)-ones has been developed, which simplifies the process by eliminating the need for a catalyst. researchgate.net Additionally, one-pot, catalyst-free methods for synthesizing complex chromeno quinolines in water have been reported, highlighting the feasibility of avoiding catalysts altogether. nih.govscirp.org

Where catalysts are necessary, the focus shifts to heterogeneous or recyclable systems.

FeCl₃·6H₂O : This inexpensive, non-toxic, and environmentally benign catalyst has been used for the one-pot synthesis of quinoline derivatives in water. The catalyst can be recovered and reused with only a slight decrease in product yield. tandfonline.com

Ni-Containing Coordination Polymer : A recyclable nickel-based coordination polymer has demonstrated high catalytic activity for the synthesis of quinoline derivatives through a borrowing hydrogen strategy and can be recovered and reused at least five times. mdpi.com

Cp₂ZrCl₂/MCM-41 : Zirconocene dichloride supported on MCM-41 has been used as a recyclable catalyst for synthesizing quinoline derivatives from anilines and aldehydes. This supported catalyst can be recovered by simple filtration and reused multiple times. researchgate.net

Chemical Reactivity and Mechanistic Investigations of 6 Bromo 6h Quinolin 2 One

Reactivity at the Bromine Atom: Cross-Coupling and Substitution

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis for their ability to form C-C and C-heteroatom bonds with high efficiency and functional group tolerance. youtube.com The C(sp²)-Br bond in 6-bromoquinolin-2(1H)-one is a prime site for such transformations. The general catalytic cycle for these reactions typically involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with an organometallic reagent, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. youtube.com

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron species, typically a boronic acid or its ester derivative. wikipedia.org This reaction is widely used due to the stability, low toxicity, and commercial availability of the boronic acid reagents. fishersci.co.uk The reaction requires a palladium catalyst, a base, and a suitable solvent. yonedalabs.com

For 6-bromoquinolin-2(1H)-one, a Suzuki-Miyaura coupling would involve its reaction with an aryl or vinyl boronic acid (or ester) to produce 6-aryl or 6-vinyl quinolin-2-ones. The catalytic cycle begins with the oxidative addition of the C-Br bond of the quinolinone to a Pd(0) species. The subsequent transmetalation step involves the transfer of the organic group from the boron atom to the palladium center, a process facilitated by a base such as sodium carbonate, potassium phosphate, or cesium fluoride. wikipedia.orgumb.edu The final step is reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst. organic-synthesis.com

While specific examples detailing the Suzuki-Miyaura coupling of 6-bromoquinolin-2(1H)-one are not extensively documented in dedicated studies, the reaction is broadly applicable to a wide range of aryl bromides, and its success with this substrate is highly predictable under standard conditions. fishersci.co.uknih.gov

Table 1: Typical Reaction Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Component | Example Reagent/Condition | Purpose |

| Aryl Halide | 6-Bromoquinolin-2(1H)-one | Electrophilic partner |

| Organoboron Reagent | Phenylboronic acid | Nucleophilic partner |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Catalyst for C-C bond formation |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron reagent |

| Solvent | Dioxane/H₂O, Toluene, DMF | Solubilizes reactants and catalyst |

| Temperature | 80-110 °C | Provides energy for the reaction |

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, yielding an arylalkyne. wikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base, such as triethylamine (B128534) or diisopropylamine. organic-chemistry.org Copper-free Sonogashira protocols have also been developed. nih.gov

The mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of 6-bromoquinolin-2(1H)-one to Pd(0) occurs. In the copper cycle, the copper(I) salt reacts with the terminal alkyne in the presence of the amine base to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the Pd(II)-aryl complex. Reductive elimination from the resulting palladium complex affords the 6-alkynyl-quinolin-2-one product and regenerates the Pd(0) catalyst. wikipedia.org

The reactivity of aryl halides in Sonogashira coupling generally follows the order I > Br > Cl. wikipedia.org Studies on related quinoline (B57606) systems, such as 2-bromo-4-iodo-quinoline, have shown that coupling occurs selectively at the more reactive iodide position, confirming the viability of the C-Br bond as a reactive site under Sonogashira conditions, albeit potentially requiring more forcing conditions than an equivalent iodide. libretexts.org This reaction provides a direct route to conjugated enyne systems and functionalized alkynes attached to the quinolinone core. libretexts.org

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, coupling aryl halides with a wide variety of amines. wikipedia.org This transformation has largely replaced harsher classical methods for C-N bond formation. wikipedia.org The reaction mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the arylamine product. libretexts.org

The C6-bromo position on the quinoline scaffold is an effective site for Buchwald-Hartwig amination. Research on the closely related 6-bromo-2-chloroquinoline (B23617) has demonstrated selective amination at the C6-bromo position in the presence of the C2-chloro position. nih.gov This selectivity highlights the greater reactivity of the aryl bromide in this specific palladium-catalyzed reaction. A range of cyclic secondary amines have been successfully coupled under these conditions. nih.gov This methodology allows for the direct installation of diverse amino functionalities onto the quinolinone core, a crucial step in the synthesis of many biologically active compounds.

Table 2: Buchwald-Hartwig Amination of 6-Bromo-2-chloroquinoline with Various Amines nih.gov

| Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| Morpholine | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 80 | 85 |

| Piperidine | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 80 | 81 |

| Pyrrolidine | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 80 | 84 |

| 4-Methylpiperazine | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 80 | 78 |

Data is for the substrate 6-bromo-2-chloroquinoline, which demonstrates the reactivity at the C6-bromo position.

The Negishi and Stille couplings are additional palladium-catalyzed methods for C-C bond formation that are applicable to aryl bromides like 6-bromoquinolin-2(1H)-one.

The Negishi coupling utilizes organozinc reagents as the nucleophilic partner. wikipedia.org These reagents are generally more reactive than their organoboron counterparts, which can allow for reactions to proceed under milder conditions. organic-chemistry.org However, organozinc compounds are also more sensitive to moisture and air. The catalytic cycle is analogous to other cross-coupling reactions, involving oxidative addition, transmetalation from zinc to palladium, and reductive elimination. wikipedia.org This reaction would allow for the coupling of 6-bromoquinolin-2(1H)-one with alkyl, alkenyl, and aryl zinc halides. nih.gov

The Stille reaction employs organotin (stannane) reagents. wikipedia.org A key advantage of organostannanes is their stability to air and moisture and their tolerance of a wide variety of functional groups. organic-chemistry.org The primary drawback is the toxicity of tin compounds and the difficulty in removing tin byproducts. wikipedia.org The mechanism follows the standard cross-coupling pathway. libretexts.org The Stille coupling is highly versatile, and the C6-bromo position of the quinolinone would be expected to react with various organostannanes to form new C-C bonds. umb.edu

While the general scope of both Negishi and Stille couplings includes aryl bromides, specific applications of these reactions to 6-bromoquinolin-2(1H)-one are not prominently featured in the literature, with Suzuki and Buchwald-Hartwig reactions often being the preferred methods.

Nucleophilic Aromatic Substitution (SNAr) at the Brominated Position

Nucleophilic aromatic substitution (SNAr) is a pathway for the replacement of a leaving group on an aromatic ring by a nucleophile. dalalinstitute.com Unlike SN1 and SN2 reactions, the SNAr mechanism typically proceeds via a two-step addition-elimination sequence. pressbooks.pub The first, rate-determining step is the attack of the nucleophile on the carbon bearing the leaving group, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. pressbooks.pub

For an SNAr reaction to be feasible, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group. dalalinstitute.com These EWGs are crucial for stabilizing the negative charge of the Meisenheimer complex through resonance. youtube.com In 6-bromoquinolin-2(1H)-one, the amide carbonyl group at the C2 position is an electron-withdrawing group. Its position is para to the C6-bromo substituent, which should provide the necessary electronic activation to stabilize the intermediate carbanion.

Despite this favorable electronic arrangement, SNAr reactions on aryl halides activated by carbonyl groups are generally less facile than those activated by nitro groups and may require harsh conditions (high temperatures and strong nucleophiles). pressbooks.pub There is limited evidence in the literature of SNAr reactions being successfully applied to the C6 position of 6-bromoquinolin-2(1H)-one, suggesting that palladium-catalyzed coupling reactions are the more efficient and preferred synthetic route for functionalization at this position. Recent studies also suggest that some reactions traditionally viewed as stepwise SNAr may in fact proceed through a concerted mechanism, particularly when weaker C-Br bonds are involved. nih.gov

Metal-Halogen Exchange Reactions for Further Functionalization

Metal-halogen exchange is a powerful synthetic tool for the conversion of aryl halides into organometallic reagents, which can then be reacted with various electrophiles to introduce new functional groups. wikipedia.org In the context of 6-bromo-6H-quinolin-2-one, this reaction offers a strategic approach to modify the C6 position of the quinolinone ring.

The most common reagents for this transformation are organolithium compounds, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). wikipedia.orgharvard.edu The reaction proceeds via a nucleophilic attack of the organolithium reagent on the bromine atom, leading to the formation of a 6-lithio-quinolin-2-one intermediate and the corresponding alkyl bromide. This process is typically rapid, even at low temperatures, and is kinetically controlled. harvard.edu The rate of exchange generally follows the trend I > Br > Cl. wikipedia.org

The resulting 6-lithio-quinolin-2-one is a potent nucleophile and can be trapped with a variety of electrophiles to introduce diverse substituents at the C6 position. This methodology provides access to a wide range of functionalized quinolin-2-ones that might be challenging to synthesize through other routes.

Table 1: Potential Functionalization of this compound via Metal-Halogen Exchange

| Electrophile | Reagent Example | Resulting Functional Group at C6 |

| Carbon dioxide | CO₂ | Carboxylic acid (-COOH) |

| Aldehydes/Ketones | RCHO / RCOR' | Secondary/Tertiary alcohol (-CH(OH)R / -C(OH)RR') |

| Alkyl halides | R-X | Alkyl group (-R) |

| Silyl halides | R₃SiCl | Silyl group (-SiR₃) |

| Borates | B(OR)₃ | Boronic acid (-B(OH)₂) |

| Disulfides | RSSR | Thioether (-SR) |

This table illustrates potential transformations based on established metal-halogen exchange chemistry. Specific experimental data for this compound is limited in the available literature.

A significant challenge in performing metal-halogen exchange on molecules with multiple reactive sites, such as this compound, is chemoselectivity. The presence of the acidic N-H proton and the electrophilic carbonyl group in the quinolinone ring can lead to side reactions. To circumvent this, a common strategy involves using an excess of the organolithium reagent to first deprotonate the N-H group, followed by the metal-halogen exchange. researchgate.net Alternatively, protection of the N-H group prior to the exchange reaction can be employed.

Reactivity of the Quinolinone Heterocycle

The quinolinone heterocycle possesses a rich and varied reactivity profile, influenced by the electron-donating nature of the nitrogen atom and the electron-withdrawing character of the carbonyl group.

Electrophilic Aromatic Substitution (EAS) Patterns and Regioselectivity

Electrophilic aromatic substitution is a hallmark reaction of aromatic compounds. In the case of this compound, the regiochemical outcome of EAS reactions is directed by the combined electronic effects of the bromine atom, the amide nitrogen, and the carbonyl group.

The amide nitrogen is a powerful activating group and an ortho, para-director due to its ability to donate its lone pair of electrons into the aromatic system through resonance. Conversely, the bromine atom is a deactivating group but is also an ortho, para-director. The carbonyl group is a deactivating, meta-directing group.

Given these competing influences, predicting the precise regioselectivity can be complex. However, the strong activating effect of the amide nitrogen typically dominates. For the quinolin-2-one system, electrophilic attack is generally favored at the C5 and C7 positions of the benzene (B151609) ring. makingmolecules.commasterorganicchemistry.com The presence of the bromine atom at the C6 position will further modulate this reactivity.

A study on the nitration of 6-bromoquinoline (B19933) (a related compound lacking the 2-oxo functionality) demonstrated that nitration occurs at the C5 position. semanticscholar.org This suggests that for this compound, electrophilic attack at the C5 position is a likely outcome, influenced by the directing effects of both the nitrogen and the bromine.

Table 2: Predicted Regioselectivity of EAS on this compound

| Reaction | Reagents | Predicted Major Product(s) | Rationale |

| Nitration | HNO₃ / H₂SO₄ | 6-Bromo-5-nitro-6H-quinolin-2-one | The strong directing effect of the amide nitrogen favors substitution at the ortho (C5) and para (C7) positions. The C5 position is electronically favored in the related 6-bromoquinoline. semanticscholar.org |

| Halogenation | Br₂ / FeBr₃ | 5,6-Dibromo-6H-quinolin-2-one or 6,7-Dibromo-6H-quinolin-2-one | Both C5 and C7 are activated by the amide nitrogen. The outcome may depend on steric factors and reaction conditions. |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | Substitution at C5 or C7 | The electron-rich benzene ring is susceptible to acylation at the positions activated by the nitrogen. |

This table provides predicted outcomes based on general principles of electrophilic aromatic substitution. Specific experimental verification for this compound is not extensively documented.

Nucleophilic Addition to the Carbonyl Group and Ring Opening Reactions

The carbonyl group at the C2 position of the quinolinone ring is an electrophilic center and is susceptible to nucleophilic attack. masterorganicchemistry.comoxfordsciencetrove.com This reaction involves the addition of a nucleophile to the carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.com The outcome of this addition depends on the nature of the nucleophile and the reaction conditions.

Strong nucleophiles, such as Grignard reagents or organolithium compounds, can add to the carbonyl group to form tertiary alcohols after acidic workup. However, these strong nucleophiles can also react with the acidic N-H proton or participate in metal-halogen exchange at the C6 position, leading to a mixture of products.

Under certain conditions, nucleophilic attack on the carbonyl group can be followed by ring-opening of the quinolinone heterocycle. For instance, treatment with strong bases like sodium hydroxide (B78521) at elevated temperatures can lead to hydrolysis of the amide bond, resulting in the formation of a substituted cinnamic acid derivative.

Cycloaddition Reactions Involving the Quinolinone Moiety

The quinolinone ring system can participate in cycloaddition reactions, particularly photochemical [2+2] cycloadditions. nih.gov In these reactions, the C3-C4 double bond of the quinolinone can react with an alkene upon irradiation with light, typically in the presence of a photosensitizer, to form a cyclobutane (B1203170) ring fused to the quinolinone core. nih.gov

Reaction Kinetics and Thermodynamic Studies of this compound Transformations

Detailed kinetic and thermodynamic studies specifically on the transformations of this compound are not extensively reported in the scientific literature. Such studies are crucial for understanding the reaction mechanisms, optimizing reaction conditions, and predicting the feasibility of various synthetic routes.

For metal-halogen exchange reactions, the rates are known to be very fast, often occurring within minutes at low temperatures. harvard.edu The thermodynamics of these reactions are governed by the relative stability of the organometallic species involved.

In the case of electrophilic aromatic substitution, kinetic studies would provide insights into the relative rates of substitution at different positions on the aromatic ring, thereby quantifying the directing effects of the various substituents. Thermodynamic studies would reveal the relative stabilities of the possible regioisomeric products.

Computational and Theoretical Elucidation of Reaction Mechanisms

Computational and theoretical chemistry provides a powerful lens through which to investigate reaction mechanisms, predict reactivity, and understand the electronic structure of molecules like this compound. researchgate.net Density Functional Theory (DFT) is a commonly employed method for such studies. nih.gov

For electrophilic aromatic substitution reactions, computational methods can be used to model the transition states for electrophilic attack at different positions on the quinolinone ring. rsc.org By calculating the activation energies for these pathways, the regioselectivity of the reaction can be predicted. Such calculations can also provide insights into the structure of the Wheland intermediate and the role of the substituents in stabilizing this intermediate.

In the context of metal-halogen exchange, computational studies can elucidate the structure of the intermediate "ate-complex" and model the transition state for the exchange process. wikipedia.org This can help in understanding the factors that influence the rate and efficiency of the reaction.

For nucleophilic addition to the carbonyl group, theoretical calculations can model the trajectory of the incoming nucleophile (the Bürgi-Dunitz trajectory) and the energetics of the tetrahedral intermediate formation. academie-sciences.fr These studies can also predict the likelihood of subsequent ring-opening reactions.

While specific computational studies on this compound are scarce, DFT and other theoretical methods have been applied to related quinoline and quinolinone systems to understand their structure, reactivity, and spectroscopic properties. researchgate.netdergipark.org.tr These studies provide a framework for future computational investigations into the detailed reaction mechanisms of this compound.

Transition State Characterization and Activation Energy Calculations

No published data were found detailing the characterization of transition states or the calculation of activation energies for reactions involving this compound.

Reaction Coordinate Mapping and Pathway Determination

There is no available research that maps the reaction coordinates or determines specific reaction pathways for this compound through computational methods.

Solvent Effects on Reactivity and Selectivity

While the effects of solvents on the solubility of related quinoline derivatives have been investigated, there are no computational studies in the available literature that specifically address the influence of solvents on the chemical reactivity and selectivity of this compound.

Due to the absence of specific research data for this compound in these advanced computational areas, the following sections cannot be completed.

Spectroscopic and Structural Characterization Methodologies in Research on 6 Bromo 6h Quinolin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules like 6-bromo-1H-quinolin-2-one. Through various NMR experiments, a complete picture of the atomic framework can be assembled.

One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. The chemical shifts are influenced by the electron density around the nucleus, which is affected by the electronegativity of nearby atoms and aromatic ring currents.

In 6-bromo-1H-quinolin-2-one, the protons on the aromatic rings typically appear in the downfield region (around 6.5-8.5 ppm) due to the deshielding effect of the ring current. The presence of the electron-withdrawing bromine atom and the carbonyl group further influences the specific shifts of adjacent protons. The N-H proton of the lactam ring is expected to appear as a broad singlet at a significantly downfield chemical shift.

Similarly, the ¹³C NMR spectrum will show distinct signals for each carbon atom. The carbonyl carbon (C2) is characteristically found far downfield (around 160-170 ppm). Carbons attached to the electronegative bromine (C6) and nitrogen atoms will also be shifted downfield compared to unsubstituted aromatic carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 6-bromo-1H-quinolin-2-one

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-3 | ~ 6.5 | ~ 122 |

| H-4 | ~ 7.7 | ~ 139 |

| H-5 | ~ 7.5 | ~ 129 |

| H-7 | ~ 7.6 | ~ 130 |

| H-8 | ~ 7.3 | ~ 116 |

| N1-H | > 10.0 | - |

| C2 | - | ~ 162 |

| C3 | ~ 6.5 | ~ 122 |

| C4 | ~ 7.7 | ~ 139 |

| C4a | - | ~ 138 |

| C5 | ~ 7.5 | ~ 129 |

| C6 | - | ~ 118 |

| C7 | ~ 7.6 | ~ 130 |

| C8 | ~ 7.3 | ~ 116 |

Note: These are predicted values based on general principles and data from similar quinoline (B57606) structures. Actual experimental values may vary depending on the solvent and other conditions.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from 1D spectra and establishing the complete molecular structure.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings, typically between protons separated by two or three bonds. sdsu.eduyoutube.com For 6-bromo-1H-quinolin-2-one, COSY spectra would show correlations between adjacent protons on the benzene (B151609) and pyridine rings, such as between H-3 and H-4, and between H-7 and H-8, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons with their directly attached carbons (¹JCH). sdsu.eduprinceton.edu This technique is instrumental in assigning the carbon signals based on the already assigned proton signals. For instance, the proton signal at ~6.5 ppm would show a cross-peak with the carbon signal at ~122 ppm, assigning them to H-3 and C-3, respectively.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC detects longer-range couplings between protons and carbons (typically ²JCH and ³JCH), providing information about the connectivity across quaternary carbons and heteroatoms. sdsu.eduprinceton.edu Key HMBC correlations would include the coupling from the N-H proton to the carbonyl carbon (C2) and C8a, and from H-5 to C4, C4a, and C6, which helps to piece together the fused ring system.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. While less critical for a rigid planar structure like this, NOESY can confirm spatial proximities, for example, between H-5 and H-4.

Table 2: Expected 2D NMR Correlations for 6-bromo-1H-quinolin-2-one

| Technique | Correlating Nuclei | Expected Key Correlations | Purpose |

|---|---|---|---|

| COSY | ¹H ↔ ¹H | H-3 ↔ H-4; H-7 ↔ H-8; H-5 ↔ H-7 (weak) | Establish proton connectivity within spin systems. |

| HSQC | ¹H ↔ ¹³C (1-bond) | H-3 ↔ C-3; H-4 ↔ C-4; H-5 ↔ C-5; H-7 ↔ C-7; H-8 ↔ C-8 | Assign carbons directly bonded to protons. |

| HMBC | ¹H ↔ ¹³C (2-3 bonds) | N1-H ↔ C2, C8a; H-5 ↔ C4, C6, C8a; H-4 ↔ C2, C5, C8a | Assemble the carbon skeleton and place functional groups. |

| NOESY | ¹H ↔ ¹H (through space) | H-4 ↔ H-5; H-8 ↔ H-7 | Confirm spatial relationships and stereochemistry. |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

HRMS provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound with a high degree of confidence. nih.govnih.gov The molecular formula of 6-bromo-1H-quinolin-2-one is C₉H₆BrNO. scbt.comfishersci.canih.gov The exact mass is calculated based on the most abundant isotopes of each element.

Calculated Exact Mass : 222.96328 Da nih.gov

The experimental determination of a mass very close to this value by HRMS serves as strong evidence for the proposed elemental composition of C₉H₆BrNO.

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion and analysis of the resulting fragment ions. This provides valuable information about the molecule's structure. researchgate.net For 6-bromo-1H-quinolin-2-one, the protonated molecule [M+H]⁺ would be selected as the precursor ion (m/z ≈ 224/226, reflecting the isotopic pattern of bromine).

Analysis of its MS/MS spectrum reveals characteristic fragmentation pathways. Common losses from such structures include the elimination of carbon monoxide (CO), hydrocyanic acid (HCN), and the bromine radical (Br•). These fragmentation patterns help to confirm the presence of the quinolinone core and the bromine substituent.

Table 3: Plausible MS/MS Fragmentation of [C₉H₆BrNO + H]⁺

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Plausible Fragment Structure/Identity |

|---|---|---|---|

| 223.97 / 225.97 | 205.96 / 207.96 | H₂O | Loss of water |

| 223.97 / 225.97 | 195.98 / 197.98 | CO | Loss of carbon monoxide from the lactam ring |

| 223.97 / 225.97 | 145.01 | Br | Loss of bromine radical |

Data derived from MS/MS spectrum of 6-Bromoquinolin-2(1H)-one. nih.govmassbank.jp

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy techniques, including IR and Raman, are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

For 6-bromo-1H-quinolin-2-one, the IR spectrum would show characteristic absorption bands corresponding to the different functional groups. A strong absorption band for the carbonyl (C=O) stretching of the lactam ring is expected around 1650-1680 cm⁻¹. The N-H stretching vibration will appear as a broad band in the region of 3000-3400 cm⁻¹. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aromatic C=C stretching vibrations give rise to several bands in the 1450-1600 cm⁻¹ region. The C-Br stretching vibration would be found in the fingerprint region, typically below 800 cm⁻¹.

Raman spectroscopy provides complementary information. While the C=O stretch is strong in the IR, aromatic C=C stretching vibrations are often strong in the Raman spectrum, aiding in the characterization of the quinoline ring system. Computational studies, such as those using Density Functional Theory (DFT), can be employed to calculate the vibrational frequencies and aid in the precise assignment of the observed IR and Raman bands. researchgate.netnih.govresearchgate.net

Table 4: Characteristic Vibrational Frequencies for 6-bromo-1H-quinolin-2-one

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Lactam N-H | 3000 - 3400 (broad) |

| C-H Stretch | Aromatic C-H | 3000 - 3100 |

| C=O Stretch | Lactam C=O | 1650 - 1680 |

| C=C Stretch | Aromatic Rings | 1450 - 1600 |

| C-N Stretch | Lactam C-N | 1200 - 1350 |

X-ray Crystallography for Definitive Solid-State Structure Determination

Conformational Analysis and Tautomerism in the Solid State

The structural analysis of 6-bromo-6H-quinolin-2-one in the solid state, as inferred from studies on the parent quinolin-2-one scaffold and its derivatives, addresses two key aspects: its tautomeric form and its molecular conformation.

Tautomerism: Quinolin-2-one derivatives can theoretically exist in two tautomeric forms: the lactam form (quinolin-2(1H)-one) and the lactim form (2-hydroxyquinoline). Spectroscopic and computational studies have consistently shown that the lactam tautomer is the predominant form in the solid state. researchgate.netcolby.edu This preference is largely attributed to the enhanced stability gained through the formation of highly stable hydrogen-bonded dimers, a feature of the lactam structure. researchgate.net Therefore, in the crystalline state, the compound is definitively assigned the this compound structure rather than its 6-bromo-2-hydroxyquinoline tautomer.

Conformational Analysis: The core structure of this compound is a fused bicyclic aromatic system. X-ray diffraction studies on analogous quinoline and quinolone compounds reveal that this heterocyclic fragment is typically planar or nearly planar. researchgate.netnih.gov The molecule consists of a benzene ring fused to a 2-pyridone ring. Significant deviations from planarity are not expected for this rigid core, meaning the primary conformational description is that of a flat molecule. This planarity is a crucial factor that influences the types of intermolecular interactions and the efficiency of crystal packing.

Intermolecular Interactions and Crystal Packing Motifs

The arrangement of molecules within the crystal lattice, known as crystal packing, is governed by a network of non-covalent intermolecular interactions. For this compound, several key interactions are anticipated to dictate its solid-state architecture, based on crystallographic data from closely related compounds.

Hydrogen Bonding: The most significant intermolecular interaction expected in the crystal structure of this compound is the hydrogen bond formed between the amide proton (N-H) of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule. This N-H···O interaction is a hallmark of the 2-quinolone scaffold and typically results in the formation of a stable, centrosymmetric dimer. This dimeric motif is a powerful structure-directing force and a major contributor to the thermodynamic stability of the crystal lattice. researchgate.net

Halogen-Associated Interactions: The bromine atom at the C6 position introduces the potential for specific halogen-associated interactions.

C-H···Br Hydrogen Bonds: Weak hydrogen bonds involving the bromine atom as an acceptor and hydrogen atoms from adjacent molecules are plausible. Such interactions have been observed in the crystal structures of other 6-bromo-quinoline derivatives. nih.govresearchgate.netresearchgate.net

π-π Stacking Interactions: The inherent planarity of the quinolinone ring system facilitates π-π stacking. In this arrangement, the electron-rich aromatic rings of adjacent molecules align in a parallel or near-parallel fashion. These dispersive forces are a common feature in the crystal packing of aromatic heterocycles and play a vital role in stabilizing the extended three-dimensional structure. nih.gov

The interplay of these interactions—strong N-H···O hydrogen bonding to form dimers, supplemented by weaker C-H···Br bonds and π-π stacking—dictates the final crystal packing motif, influencing properties such as crystal density, stability, and melting point.

Advanced Applications in Organic Synthesis and Interdisciplinary Chemical Research

6-Bromo-6H-quinolin-2-one as a Building Block for Complex Heterocyclic Systems

The structural framework of this compound is frequently employed as a starting point for constructing more intricate molecular designs. The bromine atom at the C6 position serves as a versatile synthetic handle for various cross-coupling reactions, while the quinolinone core can participate in annulation and cyclization reactions to generate polycyclic systems with diverse therapeutic and material science applications.

The synthesis of fused heterocyclic systems is a prominent area of research, as these structures often form the core of pharmacologically active compounds. The quinolinone moiety is a common precursor for creating complex, multi-ring systems. For instance, various synthetic strategies have been developed to produce fused tetracyclic quinoline (B57606) derivatives, such as 6H-indolo[2,3-b]quinolines and isoindolo[2,1-a]quinoline-5,11-diones. nih.gov One-pot protocols have been successfully employed to synthesize quinoline-appended quinazolinones, where both the quinoline and quinazolinone rings are formed simultaneously. nih.gov

A notable application involves the synthesis of substituted 5,7-dihydro-6H-indolo[2,3-c]quinolin-6-ones, which were developed as novel kinase inhibitors. nih.gov The synthetic pathway for these complex molecules often involves a multi-step sequence that can include iodination, a Suzuki-Miyaura cross-coupling reaction, and a subsequent reduction/lactamization process. nih.gov The bromine atom on the quinolinone precursor is particularly useful for such cross-coupling reactions, allowing for the strategic fusion of additional aromatic or heterocyclic rings onto the core structure.

Table 1: Examples of Fused Quinoline/Quinolinone Ring Systems

| Fused System Type | Synthetic Strategy | Precursor/Key Reagent | Reference |

| 6H-Indolo[2,3-b]quinolines | One-pot reaction | Indole-3-carbaldehyde, Aryl amines | nih.gov |

| Isoindolo[2,1-a]quinoline-diones | Multi-step synthesis | 2-Arylisoindolo-1,3(2H)-diones | nih.gov |

| Quinoline-fused Quinazolinones | One-pot reaction | 2-Aminoacetophenone, 1,3-Cyclohexanedione | nih.gov |

| Indolo[2,3-c]quinolin-6-ones | Multi-step synthesis | Indole, Suzuki-Miyaura cross-coupling | nih.gov |

Beyond fused systems, this compound derivatives are instrumental in constructing complex three-dimensional scaffolds, including spirocyclic and bridged polycyclic compounds. These structures are of significant interest in medicinal chemistry due to their conformational rigidity and novel spatial arrangement of functional groups.

A facile and efficient method has been developed for the one-pot synthesis of quinoline-fused spiro-quinazolinones using p-toluene sulfonic acid as a promoter. nih.gov In this methodology, a bromo-substituted quinolinone precursor can be utilized to generate complex spiro-heterocycles like 6′-Bromo-9-methyl-3,4-dihydro-1′H,2H-spiro[acridine-1,2′-quinazolin]-4′(3′H)-one. nih.gov The presence of the bromine atom on the final spirocyclic product facilitates further synthetic transformations, such as Suzuki coupling reactions, to introduce additional molecular diversity. nih.gov

Bridged polycyclic systems containing the quinolinone skeleton have also been synthesized. These structures are often core components of bioactive natural products and potent pharmacological agents. researchgate.net Synthetic strategies to access these scaffolds can involve advanced techniques such as intramolecular Heck reactions, which can be used to form the bridging bonds within the polycyclic framework. researchgate.net The 6-bromo-quinolinone structure is an ideal substrate for such reactions, where the carbon-bromine bond participates in palladium-catalyzed cyclization to form the bridged system.

Table 2: Representative Spiro and Bridged Scaffolds

| Scaffold Type | Synthetic Approach | Key Feature of Precursor | Resulting Structure Example | Reference |

| Spiro | One-pot acid-mediated cyclization | Quinolinone derivative | Quinoline-appended spiro-quinazolinones | nih.gov |

| Bridged | Intramolecular Heck Reaction | Bromo-substituted quinolinone | Aza- or oxa-bridged polycycles | researchgate.net |

The quinoline moiety is a recognized component in the field of macrocyclic and supramolecular chemistry, where it can be incorporated into larger host molecules for applications in molecular recognition, sensing, and catalysis. gla.ac.ukfrontiersin.org The this compound derivative serves as a valuable precursor for creating functionalized ligands that can be integrated into these complex architectures.

The bromine atom provides a reactive site for coupling reactions, enabling the quinolinone unit to be linked to other molecular fragments to form a macrocycle. For example, palladium-catalyzed cross-coupling reactions like Suzuki or Sonogashira couplings can be used to connect the bromo-quinolinone to other aromatic units, forming large, cyclic structures. The resulting macrocycles can be designed to have specific cavity sizes and coordinating atoms, making them suitable for selective ion or molecule binding. The quinoline nitrogen and the quinolinone oxygen can act as donor atoms for coordinating with metal ions, playing a crucial role in the assembly of metallo-supramolecular structures. gla.ac.uk

Design and Synthesis of Probes and Ligands for Molecular Recognition Studies

The quinolinone scaffold is a privileged structure in medicinal chemistry and chemical biology, frequently appearing in molecules designed for specific biological targets. Its ability to participate in various non-covalent interactions, combined with the synthetic accessibility provided by derivatives like this compound, makes it an excellent platform for developing highly specific ligands and probes.

Quinoline and quinolinone derivatives have been the focus of rational drug design for the development of potent and selective enzyme inhibitors. nih.gov These scaffolds can be tailored to fit into the active sites of specific enzymes, disrupting their catalytic activity.

A series of quinolinone derivatives have been designed, synthesized, and evaluated as inhibitors of NADPH oxidases (NOXs), which are promising targets for treating conditions like diabetic nephropathy. nih.gov In such studies, a pharmacophore-based strategy is often used to guide the design of the inhibitors, with the quinolinone core serving as a central scaffold. The bromine at the C6-position can be strategically replaced with other functional groups to optimize interactions with amino acid residues in the enzyme's active site, thereby enhancing potency and selectivity.

Similarly, fused quinolinone systems have been developed as highly selective kinase inhibitors. For example, substituted 5,7-dihydro-6H-indolo[2,3-c]quinolin-6-ones were designed as potent inhibitors of Haspin kinase, with some derivatives exhibiting inhibitory concentrations (IC₅₀) in the low nanomolar range. nih.gov The development of new quinoline-based heterocycles targeting the anti-apoptotic protein Bcl-2 further highlights the utility of this scaffold in designing molecules that interfere with protein-protein interactions. mdpi.com

Table 3: Quinolinone-Based Enzyme and Protein Inhibitors

| Compound Class | Target Enzyme/Protein | Design Strategy | Reference |

| Quinolinone derivatives | NADPH Oxidase (NOX) | Pharmacophore-based design | nih.gov |

| Indolo[2,3-c]quinolin-6-ones | Haspin Kinase | Isosteric replacement | nih.gov |

| Quinolinyl-Oxadiazolamines | Bcl-2 Protein | Molecular modeling & virtual screening | mdpi.com |

Fluorescent probes are indispensable tools in modern biology for visualizing and quantifying biological molecules and processes in real-time. nih.govnih.gov The quinolinone core, being a fluorescent entity itself, is an attractive scaffold for the development of such probes. nih.gov

The synthesis of quinoline-fused fluorescent dihydro/spiro-quinazolinones demonstrates the potential of this chemical class as fluorescent reporters. nih.gov The photophysical properties of these molecules, such as their absorption and emission wavelengths, can be fine-tuned by modifying the substituents on the quinolinone ring. The bromine atom on a this compound precursor provides a convenient attachment point for a recognition moiety—a group designed to selectively interact with a specific analyte (e.g., a metal ion, a reactive oxygen species, or an enzyme).

The design of these probes often relies on fluorescence modulation mechanisms like Photoinduced Electron Transfer (PeT) or spirocyclization. nih.gov In a typical design, the quinolinone fluorophore is linked to a recognition unit. Upon binding to the target analyte, a conformational or electronic change occurs, which alters the fluorescence output (e.g., turning it "on" or "off"), allowing for detection and imaging of the target within biological systems. rsc.orgrsc.org

Table 4: Photophysical Properties of an Exemplary Fluorescent Quinolinone Derivative

| Compound | Description | Key Feature | Application | Reference |

| Quinoline-fused spiro-quinazolinones | Fluorescent heterocyclic system | π–π* electronic transition | Potential for bioimaging probes | nih.gov |

Theoretical and Computational Chemistry Studies of 6 Bromo 6h Quinolin 2 One

Electronic Structure Calculations and Quantum Chemical Descriptors

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic properties of molecules. tandfonline.comacs.org By employing functionals like B3LYP combined with basis sets such as 6-311G(d,p) or 6-311++G(d,p), researchers can accurately model the electronic environment of 6-bromo-6H-quinolin-2-one. tandfonline.comacs.org These calculations yield a variety of quantum chemical descriptors that are instrumental in predicting the molecule's reactivity and stability. researchgate.netrsc.org

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). tandfonline.comyoutube.comnumberanalytics.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. tandfonline.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. tandfonline.com A smaller gap suggests higher reactivity and lower kinetic stability. tandfonline.com

For quinoline (B57606) and its derivatives, the HOMO and LUMO are typically π-type orbitals distributed across the ring system. scirp.orgsapub.org In the case of this compound, the presence of the bromine atom and the carbonyl group influences the energy levels of these orbitals. The HOMO-LUMO gap for similar brominated heterocyclic compounds has been calculated to be in the range of 3.2–3.5 eV. vulcanchem.com This relatively small energy gap indicates a propensity for charge transfer within the molecule, which is often associated with its biological activity. scirp.org

| Descriptor | Significance | Typical Calculated Values for Related Compounds |

| E_HOMO | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -6.6 to -5.6 eV scirp.orgacs.org |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -3.8 to -1.8 eV scirp.orgacs.org |

| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | 3.2 to 4.8 eV scirp.orgvulcanchem.com |

This table presents typical values for related quinoline and brominated heterocyclic compounds as direct data for this compound is not available.

The distribution of electron density within a molecule is fundamental to its reactivity. Molecular Electrostatic Potential (MEP) maps are visual tools that illustrate the charge distribution on the molecular surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). acs.orgsapub.org For quinolinone structures, the oxygen atom of the carbonyl group typically exhibits a localized negative charge, making it a likely site for electrophilic attack. vulcanchem.com

Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. rsc.org These include electronegativity (χ), chemical hardness (η), chemical potential (µ), global softness (S), and the electrophilicity index (ω). tandfonline.comrsc.org A high electrophilicity index suggests that the molecule will behave as an electrophile in reactions. researchgate.net

| Descriptor | Formula | Significance |

| Electronegativity (χ) | χ = - (E_HOMO + E_LUMO) / 2 | Measures the power of an atom or group to attract electrons. |

| Chemical Hardness (η) | η = (E_LUMO - E_HOMO) / 2 | Measures resistance to charge transfer. scirp.org |

| Chemical Potential (µ) | µ = (E_HOMO + E_LUMO) / 2 | Indicates the escaping tendency of electrons from an equilibrium system. tandfonline.com |